4-chloro-N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]benzenesulfonamide
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Overview
Description
4-Chloro-N~1~-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-benzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a 4-chloro group and a propyl chain linked to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N~1~-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-benzenesulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Substitution Reaction: The 4-chloro and 3,5-dimethyl groups are introduced to the pyrazole ring via electrophilic substitution reactions.
Linking the Propyl Chain: The propyl chain is attached to the pyrazole ring through a nucleophilic substitution reaction.
Sulfonamide Formation: The final step involves the reaction of the substituted pyrazole with 4-chlorobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N~1~-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
4-Chloro-N~1~-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anti-inflammatory properties.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-chloro-N~1~-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N~1~-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1-benzenesulfonamide
- 4-Chloro-N~1~-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-benzenesulfonamide
- 4-Chloro-N~1~-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-benzenesulfonamide
Uniqueness
The uniqueness of 4-chloro-N~1~-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-benzenesulfonamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H17Cl2N3O2S |
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Molecular Weight |
362.3 g/mol |
IUPAC Name |
4-chloro-N-[3-(4-chloro-3,5-dimethylpyrazol-1-yl)propyl]benzenesulfonamide |
InChI |
InChI=1S/C14H17Cl2N3O2S/c1-10-14(16)11(2)19(18-10)9-3-8-17-22(20,21)13-6-4-12(15)5-7-13/h4-7,17H,3,8-9H2,1-2H3 |
InChI Key |
ZPUFNTNMUDRDLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCCNS(=O)(=O)C2=CC=C(C=C2)Cl)C)Cl |
Origin of Product |
United States |
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